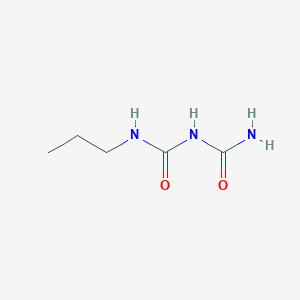
4-chloro-7-hydroxy-2H-chromene-3-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-chloro-7-hydroxy-2H-chromene-3-carbaldehyde is a derivative of coumarin, a class of compounds known for their diverse biological activities. This compound is characterized by the presence of a chloro group at the 4-position, a hydroxy group at the 7-position, and an aldehyde group at the 3-position of the chromene ring.
Preparation Methods
The synthesis of 4-chloro-7-hydroxy-2H-chromene-3-carbaldehyde typically involves the condensation of 4-chlororesorcinol with ethyl acetoacetate, followed by cyclization and formylation reactions. One common method includes the following steps:
Condensation: 4-chlororesorcinol is reacted with ethyl acetoacetate in the presence of a base such as sodium ethoxide to form the intermediate 4-chloro-7-hydroxy-2H-chromene-3-carboxylate.
Cyclization: The intermediate is then cyclized under acidic conditions to yield 4-chloro-7-hydroxy-2H-chromene-3-carboxylic acid.
Chemical Reactions Analysis
4-chloro-7-hydroxy-2H-chromene-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group at the 4-position can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols to form corresponding substituted derivatives.
Scientific Research Applications
Chemistry: It serves as a key intermediate in the synthesis of more complex coumarin derivatives, which are valuable in the development of fluorescent dyes and sensors.
Biology: The compound exhibits significant antioxidant activity, making it a potential candidate for protecting cells from oxidative stress.
Medicine: Due to its anti-inflammatory and antimicrobial properties, it is being investigated for use in the treatment of various inflammatory and infectious diseases.
Industry: Coumarin derivatives, including 4-chloro-7-hydroxy-2H-chromene-3-carbaldehyde, are used in the production of fragrances and flavoring agents
Mechanism of Action
The biological activity of 4-chloro-7-hydroxy-2H-chromene-3-carbaldehyde is primarily attributed to its ability to interact with various molecular targets and pathways:
Antioxidant Activity: The hydroxy group at the 7-position can donate hydrogen atoms to neutralize free radicals, thereby protecting cells from oxidative damage.
Anti-inflammatory Activity: The compound can inhibit the production of pro-inflammatory cytokines and enzymes, such as cyclooxygenase (COX), reducing inflammation.
Antimicrobial Activity: It can disrupt the cell membrane integrity of microorganisms, leading to cell death
Comparison with Similar Compounds
4-chloro-7-hydroxy-2H-chromene-3-carbaldehyde can be compared with other coumarin derivatives such as:
4-chloro-3-formylcoumarin: Similar in structure but lacks the hydroxy group at the 7-position, which may affect its biological activity.
7-hydroxy-4-methylcoumarin: Lacks the aldehyde group at the 3-position, which may influence its reactivity and applications.
4-hydroxy-2-oxo-2H-chromene-3-carbaldehyde: Similar structure but lacks the chloro group at the 4-position, which can alter its chemical properties and biological activities
Properties
Molecular Formula |
C10H7ClO3 |
|---|---|
Molecular Weight |
210.61 g/mol |
IUPAC Name |
4-chloro-7-hydroxy-2H-chromene-3-carbaldehyde |
InChI |
InChI=1S/C10H7ClO3/c11-10-6(4-12)5-14-9-3-7(13)1-2-8(9)10/h1-4,13H,5H2 |
InChI Key |
TXPHFEXFRIHEER-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=C(C2=C(O1)C=C(C=C2)O)Cl)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(4-Benzo[b]thiophen-3-yl-3-fluoro-phenyl)-cyclopropanecarboxylic acid](/img/structure/B13991523.png)

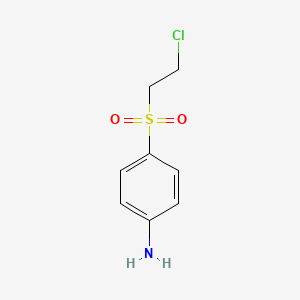
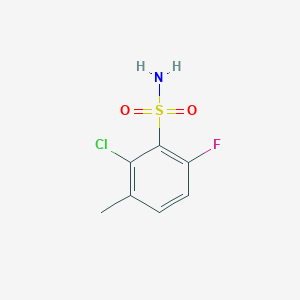
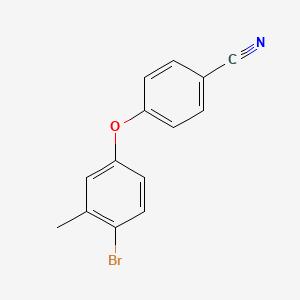
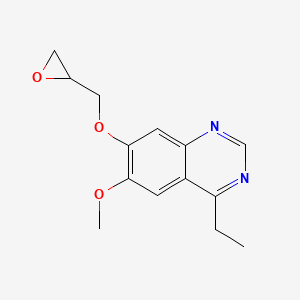

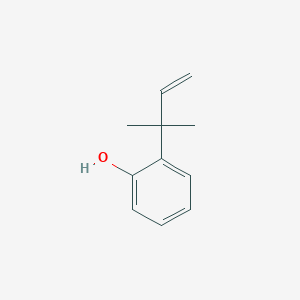
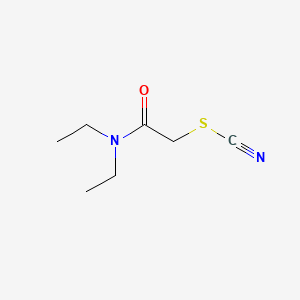
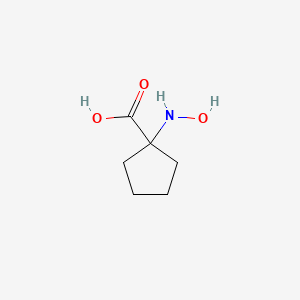
![1-Iodoimidazo[1,5-A]pyrazin-8-amine](/img/structure/B13991574.png)
![2-Acetamido-2-[(4-methoxy-3,5-dimethylphenyl)methyl]propanedioic acid](/img/structure/B13991575.png)

